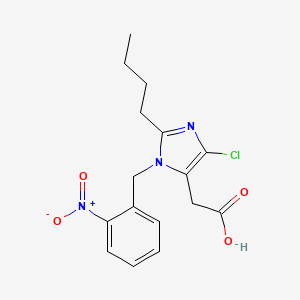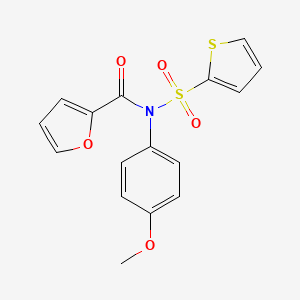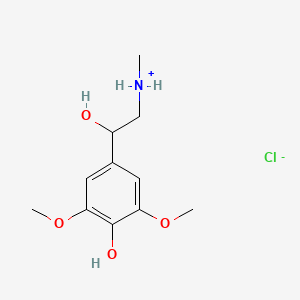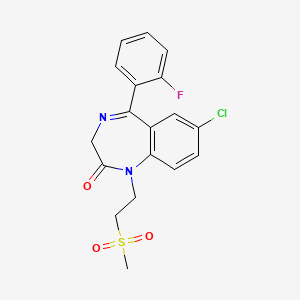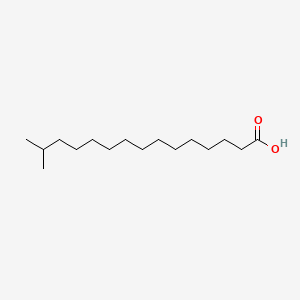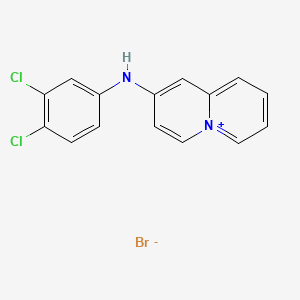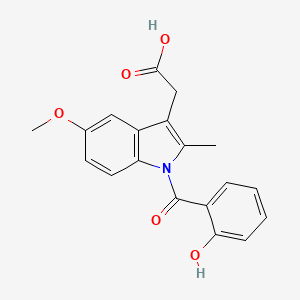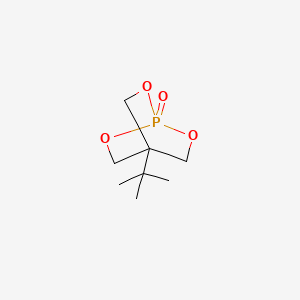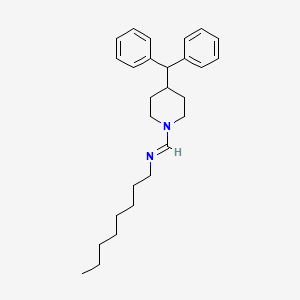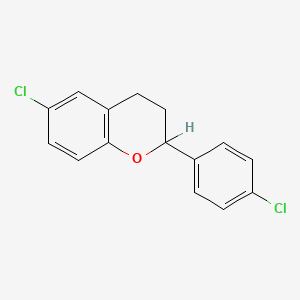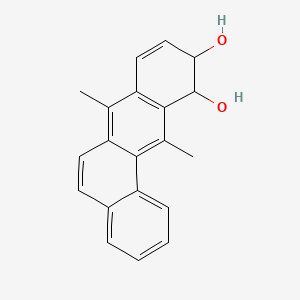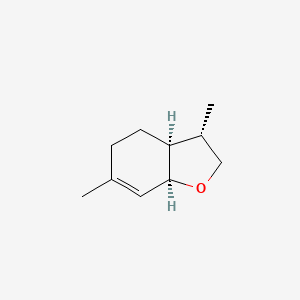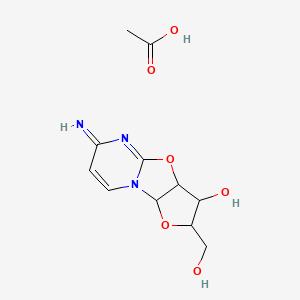
O2,2'-Cyclocytidine monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.
Scientific Research Applications
1. Oxidation Processes and Reactive Intermediates
- Study on Nonheme Iron Species: A study examined the highly reactive nonheme iron species that show significant rates for oxidizing cyclohexane. This involves the interaction of unbound oxygen with the oxo group, leading to high reactivity and significant implications in oxidation reactions (Fan et al., 2018).
2. Formation of Oxidized Organic Compounds
- Ozonolysis of Cyclohexene: Research into the ozonolysis of cyclohexene, a process involving molecular oxygen, has been conducted. This study is relevant for understanding the formation of highly oxidized organic compounds (Rissanen et al., 2014).
3. Superoxide Ion Chemistry
- Chemical Implications of Superoxide Ion: A comprehensive review focuses on the superoxide ion (O2(•-)), highlighting its significance in various chemical systems. This includes insights into the mechanisms and products of its reactions, which are crucial for understanding the behavior of reactive oxygen species (Hayyan et al., 2016).
4. Mechanisms of Action of Oxidizing Agents
- Study on Hydrogen Peroxide and Other Agents: An investigation delves into the biochemical mechanisms of oxidizing biocides like hydrogen peroxide. This study sheds light on their interaction with microbial targets and differentiates their chemical efficacies (Finnegan et al., 2010).
5. Structural Elucidation for Wastewater Treatment
- Peracetic Acid in Wastewater Treatment: The decomposition mechanisms of peracetic acid, an oxidizer used in water and wastewater disinfection, have been explored. This research is key to predicting its stability and the products from its decomposition (da Silva et al., 2019).
6. Biosensors for Superoxide Anion
- Development of a Biosensor: A study focused on developing a biosensor for the superoxide anion (O2-) by immobilizing superoxide dismutase on a gold electrode. This work is significant for measuring O2- in various contexts (Tian et al., 2002).
7. Oxoiron Complexes in Oxidation Reactions
- Formation of Oxoiron Complexes: Research on the formation of oxoiron(IV) complexes through the activation of O2 at an iron(II)-cyclam center contributes to understanding the oxidation processes, particularly in the context of methane oxidation to methanol (Kass et al., 2020).
properties
CAS RN |
10212-28-9 |
|---|---|
Product Name |
O2,2'-Cyclocytidine monoacetate |
Molecular Formula |
C11H15N3O6 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
acetic acid;4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
InChI |
InChI=1S/C9H11N3O4.C2H4O2/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;1-2(3)4/h1-2,4,6-8,10,13-14H,3H2;1H3,(H,3,4) |
InChI Key |
LOALESLYJVZMHL-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N |
Canonical SMILES |
CC(=O)O.C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N |
synonyms |
Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)
